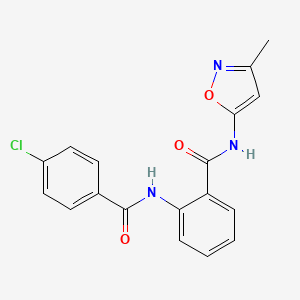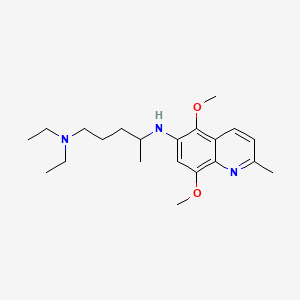
6-((4-(Diethylamino)-1-methylbutyl)amino)-5,8-dimethoxy-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-(Diethylamino)-1-methylbutyl)amino)-5,8-dimethoxy-2-methylquinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(Diethylamino)-1-methylbutyl)amino)-5,8-dimethoxy-2-methylquinoline typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 8 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.
Final Assembly: The final step involves the coupling of the diethylamino group with the quinoline core, which can be achieved through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-((4-(Diethylamino)-1-methylbutyl)amino)-5,8-dimethoxy-2-methylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-((4-(Diethylamino)-1-methylbutyl)amino)-5,8-dimethoxy-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
6-((4-(Diethylamino)-1-methylbutyl)amino)-5,8-dimethoxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group and methoxy groups enhances its solubility and bioavailability, making it a valuable compound for various applications.
Propiedades
Número CAS |
36783-36-5 |
|---|---|
Fórmula molecular |
C21H33N3O2 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
4-N-(5,8-dimethoxy-2-methylquinolin-6-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C21H33N3O2/c1-7-24(8-2)13-9-10-15(3)22-18-14-19(25-5)20-17(21(18)26-6)12-11-16(4)23-20/h11-12,14-15,22H,7-10,13H2,1-6H3 |
Clave InChI |
BVZKGKZHIUQDIN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C)NC1=CC(=C2C(=C1OC)C=CC(=N2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B12884390.png)

![2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12884415.png)
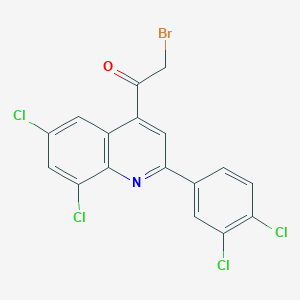
![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)
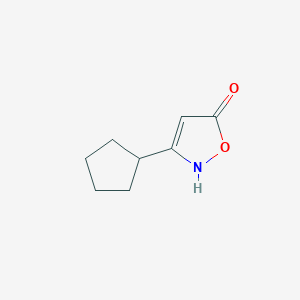
![5,7-Dimethylbenzo[c]isoxazol-3(1H)-one](/img/structure/B12884428.png)

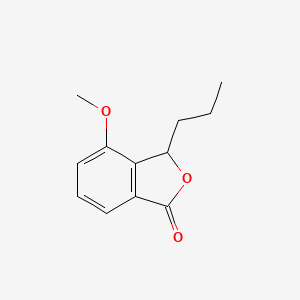

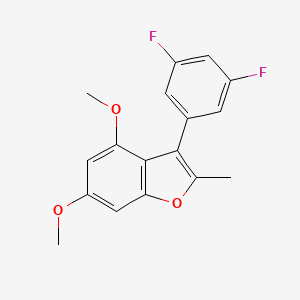
![Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B12884475.png)
![3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one](/img/structure/B12884484.png)
